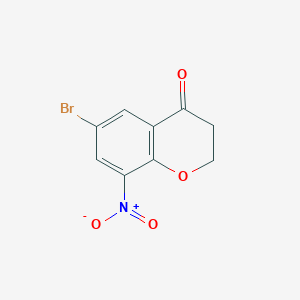

6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

Descripción general

Descripción

“6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound . It belongs to the class of compounds known as coumarins or benzopyran-2-ones . These compounds are a group of naturally occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems, including “6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

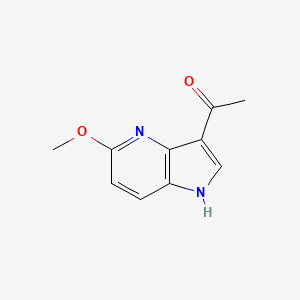

Molecular Structure Analysis

The molecular formula of “6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one” is C9H6BrNO4 . Its molecular weight is 272.05 .

Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Research

The compound has been studied for its potential as an antiproliferative agent against cancer cell lines. Researchers have designed and synthesized hybrid compounds containing the benzopyran-4-one moiety to explore their effectiveness in inhibiting the growth of various cancer cells. These compounds have shown significant activity against multi-drug resistant cancer cell lines, suggesting that derivatives of 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one could be developed as selective anticancer agents .

Anti-inflammatory Applications

Benzopyran-4-ones, including derivatives like our compound of interest, have been recognized for their anti-inflammatory properties in cellular assays. This opens up avenues for the compound’s application in the development of new anti-inflammatory drugs, which could be beneficial for treating chronic inflammatory diseases .

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is crucial in cancer treatment. Some derivatives of the compound have been found to induce apoptosis in cancer cells at certain concentrations, which is a promising sign for its use in targeted cancer therapies .

Kinase Inhibitory Activity

While some studies have shown that certain derivatives of this compound are inactive towards different kinases, the structural framework of benzopyran-4-one provides a good starting point for designing kinase inhibitors. Kinase inhibition is a vital mechanism in targeted cancer therapy, as it can disrupt signaling pathways that promote tumor growth and survival .

Drug Discovery and Development

The compound’s core structure is of significant interest in drug discovery. Its derivatives can be synthesized at low cost and have the potential to be safe for human cells. This makes it a valuable candidate for further research and development in the pharmaceutical industry .

Molecular Docking and Dynamics Simulations

In silico studies, such as molecular docking and dynamics simulations, are essential for understanding the interaction between drugs and their targets. Derivatives of 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one have been used in such studies to predict their binding orientations and stabilities within the active sites of enzymes or receptors, which is crucial for the rational design of new drugs .

Direcciones Futuras

Coumarins, including “6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one”, have been intensively screened for different biological properties . In recent years, there has been a considerable amount of research with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . This suggests that the study and application of coumarins, including “6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one”, will continue to be a significant area of research in the future.

Propiedades

IUPAC Name |

6-bromo-8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-5-3-6-8(12)1-2-15-9(6)7(4-5)11(13)14/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFMGAPKAQACDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one | |

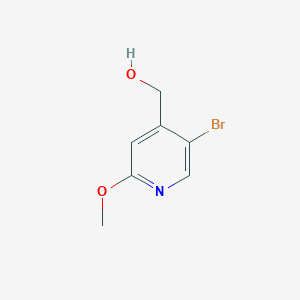

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

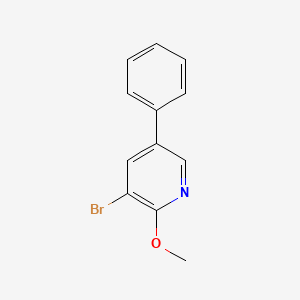

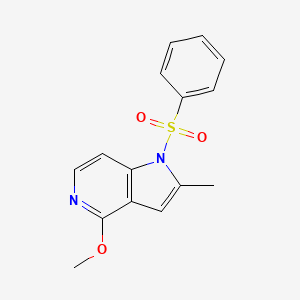

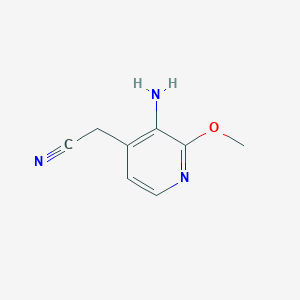

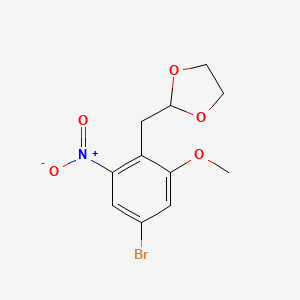

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)

![3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1378362.png)